molecular formula C23H18N4O2S B11485205 2-[(2-cyanophenyl)sulfanyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2-[(2-cyanophenyl)sulfanyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B11485205
M. Wt: 414.5 g/mol
InChI Key: UUEWWFKMPRYIIG-UHFFFAOYSA-N
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Description

2-[(2-CYANOPHENYL)SULFANYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with additional functional groups, including a cyano group and a benzodiazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CYANOPHENYL)SULFANYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Formation of the Benzamide Core: This is typically done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CYANOPHENYL)SULFANYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical properties might be beneficial.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(2-CYANOPHENYL)SULFANYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-CYANOPHENYL)SULFANYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-4-YL)BENZAMIDE: This compound is similar but has a different substitution pattern on the benzodiazole ring.

    2-[(2-CYANOPHENYL)SULFANYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-6-YL)BENZAMIDE: Another similar compound with a different substitution pattern.

Properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide

InChI

InChI=1S/C23H18N4O2S/c1-26-18-12-11-16(13-19(18)27(2)23(26)29)25-22(28)17-8-4-6-10-21(17)30-20-9-5-3-7-15(20)14-24/h3-13H,1-2H3,(H,25,28)

InChI Key

UUEWWFKMPRYIIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)N(C1=O)C

Origin of Product

United States

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